Cas no 1787940-86-6 (1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride)
1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1-methanesulfonylcyclobutyl)methanamine hydrochloride
- (1-Methanesulfonylcyclobutyl)methanamine HCl
- (1-methylsulfonylcyclobutyl)methanamine;hydrochloride
- (1-(Methylsulfonyl)cyclobutyl)methanamine hydrochloride
- W10085
- Z1946684526
- 1-(1-METHANESULFONYLCYCLOBUTYL)METHANAMINE HYDROCHLORIDE
- 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride
-
- MDL: MFCD28139468
- Inchi: 1S/C6H13NO2S.ClH/c1-10(8,9)6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H
- InChI Key: FYGMUIYLWSFAEG-UHFFFAOYSA-N
- SMILES: Cl.S(C)(C1(CN)CCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 210
- Topological Polar Surface Area: 68.5
1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M354200-10mg |
(1-Methanesulfonylcyclobutyl)methanamine Hydrochloride |
1787940-86-6 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M354200-50mg |
(1-Methanesulfonylcyclobutyl)methanamine Hydrochloride |
1787940-86-6 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M354200-100mg |
(1-Methanesulfonylcyclobutyl)methanamine Hydrochloride |
1787940-86-6 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM323381-1g |
(1-(Methylsulfonyl)cyclobutyl)methanamine hydrochloride |
1787940-86-6 | 95% | 1g |
$701 | 2023-01-19 | |
| eNovation Chemicals LLC | D763459-100mg |
(1-Methanesulfonylcyclobutyl)Methanamine Hydrochloride |
1787940-86-6 | 95% | 100mg |
$280 | 2024-06-06 | |
| eNovation Chemicals LLC | D763459-250mg |
(1-Methanesulfonylcyclobutyl)Methanamine Hydrochloride |
1787940-86-6 | 95% | 250mg |
$395 | 2024-06-06 | |
| eNovation Chemicals LLC | D763459-1g |
(1-Methanesulfonylcyclobutyl)Methanamine Hydrochloride |
1787940-86-6 | 95% | 1g |
$775 | 2024-06-06 | |
| abcr | AB461753-1 g |
(1-Methanesulfonylcyclobutyl)methanamine HCl; . |
1787940-86-6 | 1g |
€784.00 | 2023-07-18 | ||
| abcr | AB461753-2,5 g |
(1-Methanesulfonylcyclobutyl)methanamine HCl; . |
1787940-86-6 | 2,5 g |
€1,373.50 | 2022-03-01 | ||
| Chemenu | CM323381-1g |
(1-(Methylsulfonyl)cyclobutyl)methanamine hydrochloride |
1787940-86-6 | 95% | 1g |
$701 | 2021-06-15 |
1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride Suppliers
1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride
1-(1-Methanesulfonylcyclobutyl)Methanamine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1787940-86-6, commonly referred to as 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. In this article, we will delve into the properties, synthesis, and biological activities of 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride, while incorporating the latest research findings to provide a comprehensive understanding of its significance.
1-(1-Methanesulfonylcyclobutyl)methanamine hydrochloride is a derivative of cyclobutane, a four-membered ring hydrocarbon, which is modified with a methanesulfonyl group and a methanamine moiety. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the molecule. This modification enhances the compound's stability and reactivity, making it a valuable substrate for further chemical transformations. The hydrochloride salt form of the compound ensures its solubility in aqueous media, which is advantageous for pharmaceutical applications.
Recent studies have highlighted the importance of cyclobutane derivatives in medicinal chemistry due to their unique ring strain and ability to act as bioisosteres of other cyclic structures. The introduction of the methanesulfonyl group in 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride further modulates its physicochemical properties, making it a promising candidate for various therapeutic interventions. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity.
The synthesis of 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride involves a multi-step process that typically begins with the preparation of cyclobutanone derivatives. The methanesulfonylation step is critical, as it introduces the sulfonyl group at the desired position on the cyclobutane ring. This step often employs methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. Subsequent steps involve functional group transformations to introduce the methanamine moiety and finally protonate it to form the hydrochloride salt.
One of the most intriguing aspects of 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride is its ability to modulate cellular signaling pathways. Recent research has demonstrated that this compound can inhibit the activity of certain kinases, which are pivotal in regulating cell growth and survival. This property makes it a potential candidate for anti-cancer therapies, particularly in targeting tumors with overactive kinase signaling.
In addition to its pharmacological applications, cyclobutane-based compounds like 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride are also being investigated for their role in materials science. The unique electronic properties imparted by the sulfonyl group make them suitable for use in organic electronics and optoelectronic devices. Researchers are exploring their potential as components in light-emitting diodes (LEDs) and photovoltaic cells due to their ability to efficiently conduct electricity under specific conditions.
The biological evaluation of 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride has revealed promising results in preclinical models. Studies conducted on cellular lines have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapy agent. Furthermore, animal studies have demonstrated that it can effectively reduce tumor growth without causing significant systemic toxicity, which is a critical factor for drug candidates.
From an environmental perspective, understanding the fate and transport of cyclobutane derivatives like 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride is essential for assessing their ecological impact. Recent research has focused on their biodegradation pathways under various environmental conditions, revealing that these compounds can undergo microbial degradation under aerobic conditions. This knowledge is crucial for ensuring sustainable practices in their production and disposal.
In conclusion, 1-(1-methanesulfonylcyclobutyl)methanamine hydrochloride (CAS No. 1787940-86-6) represents a fascinating example of how structural modifications can enhance the utility of organic compounds across multiple disciplines. Its unique chemical properties, coupled with recent advancements in its biological applications and environmental impact assessment, underscore its importance as a versatile molecule with wide-ranging potential. As research continues to uncover new facets of this compound's behavior, it is likely to play an increasingly significant role in both medicinal chemistry and materials science.
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